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Compound of Interest

Compound Name: N-Carbethoxy-L-threonine

Cat. No.: B15185626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

N-Carbethoxy-L-threonine (N-(Ethoxycarbonyl)-L-threonine). Due to the limited availability of

direct experimental spectra for this specific derivative, this document presents a combination of

experimental data for a closely related compound and predicted data based on the parent

molecule, L-threonine. This guide is intended to serve as a valuable resource for the

characterization and analysis of this compound in research and development settings.

Mass Spectrometry (MS)
The mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine provides critical

information for the identification and structural elucidation of N-Carbethoxy-L-threonine. The

derivatization is a common technique used to increase the volatility of amino acids for gas

chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: Derivatization for GC-MS
Analysis
A common method for the derivatization of amino acids for GC-MS analysis involves the

formation of N-ethoxycarbonyl amino acid ethyl esters. This is typically achieved through a one-

step process at room temperature using ethyl chloroformate in an ethanol-pyridine mixture.

This procedure converts the polar amino and carboxylic acid groups into their more volatile

ester and carbamate forms.
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Data Presentation:
Table 1: Key Mass Fragments for N(O,S)-Ethoxycarbonylethyl Ester of Threonine

m/z Proposed Fragment Ion Description

219 [M]+ Molecular Ion

175 [M - C2H5OH]+
Loss of ethanol from the ethyl

ester group

146 [M - COOC2H5]+
Loss of the ethoxycarbonyl

group

116 Further fragmentation

102 Further fragmentation

74
Fragment characteristic of the

threonine backbone

45 [C2H5O]+
Fragment corresponding to the

ethoxy group

Note: The fragmentation pattern is based on the electron ionization (EI) mass spectrum of the

N(O,S)-ethoxycarbonylethyl ester of threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct experimental NMR data for N-Carbethoxy-L-threonine is not readily available in the

public domain. However, the ¹H and ¹³C NMR spectra can be predicted based on the well-

established spectral data of the parent compound, L-threonine, and the known chemical shifts

of the N-ethoxycarbonyl group.

Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for N-Carbethoxy-L-threonine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Hα 4.2 - 4.4 d ~2-3

Hβ 4.1 - 4.3 m

Hγ (CH3) 1.2 - 1.4 d ~6-7

NH 5.0 - 5.5 d ~8-9

OCH2CH3 4.0 - 4.2 q ~7

OCH2CH3 1.1 - 1.3 t ~7

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and may vary depending

on the solvent and other experimental conditions.

Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for N-Carbethoxy-L-threonine

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Carboxyl) 172 - 175

C=O (Carbethoxy) 156 - 158

Cα 59 - 61

Cβ 67 - 69

Cγ (CH3) 19 - 21

OCH2CH3 61 - 63

OCH2CH3 14 - 16

Note: These are estimated chemical shifts. Actual experimental values may differ.

Experimental Protocol: NMR Spectroscopy
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For acquiring NMR spectra, the following general protocol would be employed:

Sample Preparation: Dissolve a few milligrams of N-Carbethoxy-L-threonine in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Record ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC,

and HMBC can be performed for complete structural assignment.

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline

correction) to obtain the final spectra.

Infrared (IR) Spectroscopy
Similar to the NMR data, a definitive experimental IR spectrum for N-Carbethoxy-L-threonine
is not widely published. The predicted characteristic IR absorption bands are based on the

functional groups present in the molecule.

Predicted IR Data
Table 4: Predicted Characteristic IR Absorption Bands for N-Carbethoxy-L-threonine

Wavenumber (cm⁻¹) Functional Group Vibration

3300 - 3500 O-H Stretching (Alcohol)

3200 - 3400 N-H Stretching (Amide)

2850 - 3000 C-H Stretching (Aliphatic)

1730 - 1750 C=O Stretching (Ester of Carboxyl)

1690 - 1720 C=O Stretching (Carbamate)

1510 - 1550 N-H Bending (Amide II)

1200 - 1300 C-O
Stretching (Ester and

Carboxylic Acid)

1000 - 1100 C-O Stretching (Alcohol)
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Experimental Protocol: IR Spectroscopy
A standard procedure for obtaining an IR spectrum would be:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

compound like N-Carbethoxy-L-threonine.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of N-
Carbethoxy-L-threonine. For definitive structural confirmation, it is highly recommended to

acquire experimental data for the purified compound and perform a thorough analysis,

including two-dimensional NMR experiments.

To cite this document: BenchChem. [Spectroscopic Profile of N-Carbethoxy-L-threonine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15185626#spectroscopic-data-nmr-ir-ms-of-n-
carbethoxy-l-threonine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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